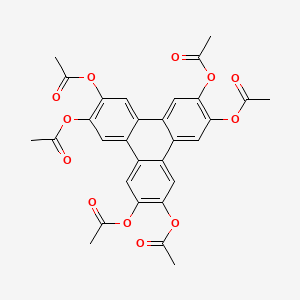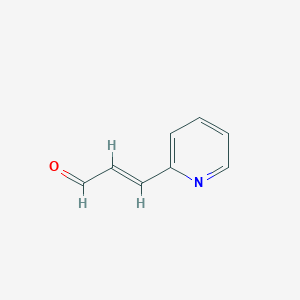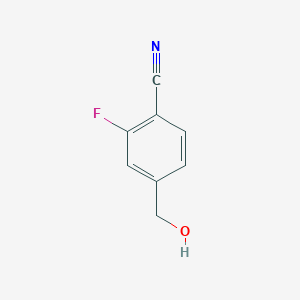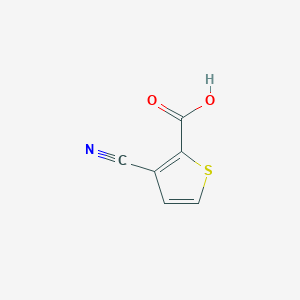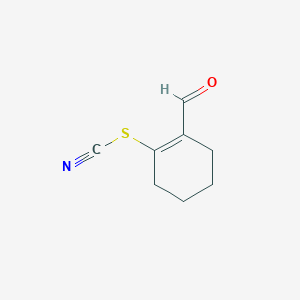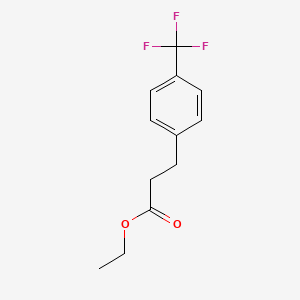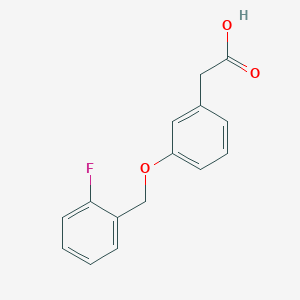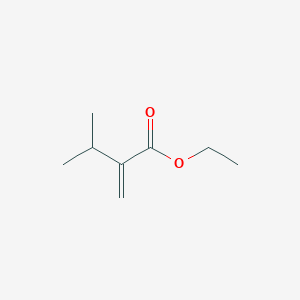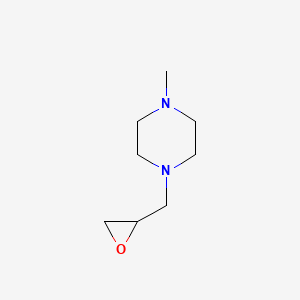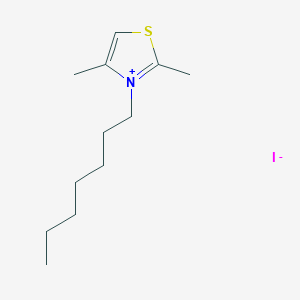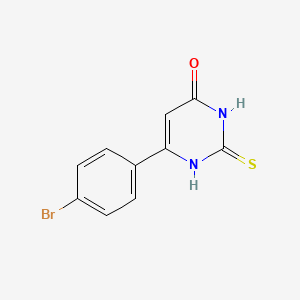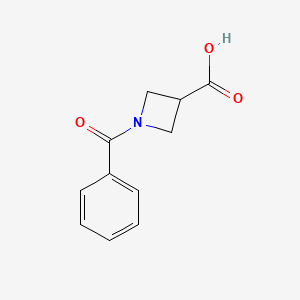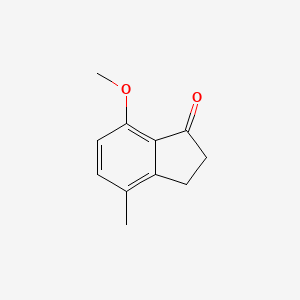
7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the paper titled "The 1,2-Didehydronaphthalene to 1H-Indenylidenecarbene Rearrangement" discusses the formation of a 7-methyl-1H-indenylideneethenone intermediate and its subsequent reactions, including a flash vacuum pyrolytic reaction to yield acenaphthylen-4-ol . Another paper describes the stereospecific conversion of 6-methoxy-1-tetralone into a trans-3a,9b-dimethyl derivative of 7-methoxy-1,3,3a,4,5,9b-hexahydrobenz[e]inden-2-one, which is a potential intermediate for synthesizing triterpenes . These studies highlight the complexity and specificity required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in some of the papers. For example, the crystal structure of 7-methoxy-1H-indazole shows the methoxy group lying in the plane of the indazole system . This information is crucial for understanding the reactivity and interaction of the compound with other molecules, such as in the case of its inhibition of nitric oxide synthase.
Chemical Reactions Analysis
The chemical reactions involving related compounds are diverse. The paper on the synthesis of structural analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one discusses the conversion of this compound into several bromo-compounds and further chemical transformations . These reactions are indicative of the reactivity of the methoxy and hydroxy groups in such compounds.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one, they do provide insights into the properties of structurally similar compounds. For instance, the presence of a methoxy group can influence the boiling point, solubility, and overall stability of the compound. The indenone core structure is likely to contribute to the compound's aromaticity and reactivity in electrophilic substitution reactions.
Applications De Recherche Scientifique
Antitumor Potential
7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one has been studied for its promising antitumor properties. In particular, a closely related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited significant antiproliferative activity against a broad spectrum of human tumor cell lines. Its mechanism of action involves inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature, which are critical processes in cancer therapy. This compound, along with its synthetic analogues, represents a novel class of tubulin-binding tumor-vascular disrupting agents, highlighting the potential of related structures like 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one in cancer treatment (Mu-Tian Cui et al., 2017).
Role in Enzyme Reactivation
Research has also focused on compounds structurally related to 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one, such as HLö 7 dimethanesulfonate, for their potential in reactivating enzymes inhibited by toxic compounds. HLö 7 dimethanesulfonate has been identified as a broad-spectrum reactivator against highly toxic organophosphorus compounds, showcasing its utility in mitigating the effects of chemical toxicity. This research underlines the broader applicability of compounds within this chemical family in biochemical contexts, particularly in counteracting the inhibitory effects of toxic agents on critical enzymes (P. Eyer et al., 2005).
Neuroprotective Effects
Another area of interest is the neuroprotective potential of compounds like 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one. For instance, 7-Nitroindazole, a selective inhibitor of neuronal nitric oxide synthase, has shown promise in protecting against neurotoxicity induced by MPTP, a compound that models Parkinson's disease in primates. The ability of 7-Nitroindazole to prevent dopamine depletion and loss of tyrosine hydroxylase-positive neurons in the substantia nigra suggests that structurally related compounds could also have therapeutic value in neurodegenerative diseases (P. Hantraye et al., 1996).
Antidepressant Activity
Further investigations into the chemical family of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one have revealed potential antidepressant effects. A study on a related compound, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, demonstrated antidepressant-like effects in mouse models. The study highlighted the role of the l-arginine–nitric oxide–cyclic guanosine monophosphate pathway in mediating these effects, opening avenues for new antidepressant therapies that could include derivatives of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one (A. Dhir & S. K. Kulkarni, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-methoxy-4-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-3-6-10(13-2)11-8(7)4-5-9(11)12/h3,6H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPSMYFPKZFKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)C2=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543336 | |
| Record name | 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
67901-83-1 | |
| Record name | 1H-Inden-1-one, 2,3-dihydro-7-methoxy-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67901-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



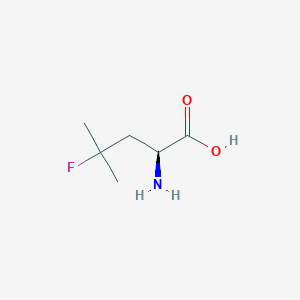
![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)
